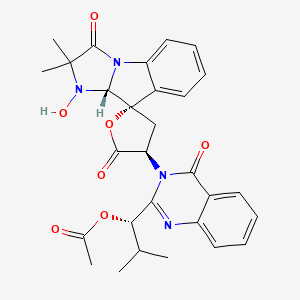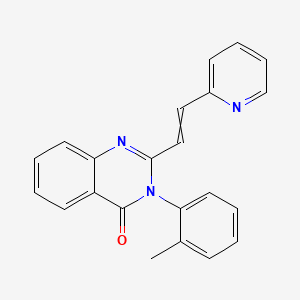
1-ethenylpyrrolidin-2-one;icos-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethenylpyrrolidin-2-one;icos-1-ene is a copolymer formed by the polymerization of 2-Pyrrolidinone, 1-ethenyl- and 1-eicosene. This compound is known for its unique properties, making it valuable in various industrial and scientific applications. It is commonly used in personal care products, adhesives, and as a film-forming agent .
準備方法
The synthesis of 1-ethenylpyrrolidin-2-one;icos-1-ene typically involves copolymerization. This process combines two different monomers, 2-Pyrrolidinone, 1-ethenyl- and 1-eicosene, under specific conditions to create the copolymer. The reaction can be carried out using various polymerization techniques such as solution polymerization, emulsion polymerization, and suspension polymerization .
In industrial production, the copolymerization process is optimized to achieve high yield and purity. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired properties of the final product .
化学反応の分析
1-ethenylpyrrolidin-2-one;icos-1-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the copolymer, while reduction reactions can lead to reduced forms of the polymer .
科学的研究の応用
1-ethenylpyrrolidin-2-one;icos-1-ene has a wide range of scientific research applications. In chemistry, it is used as a dispersant and stabilizer in various formulations. In biology and medicine, it is utilized in drug delivery systems due to its biocompatibility and film-forming properties .
In the industrial sector, this copolymer is employed in personal care products such as skin care and hair care formulations. It acts as a thickening agent, film-former, and adhesion promoter, enhancing the performance and stability of these products .
作用機序
The mechanism of action of 1-ethenylpyrrolidin-2-one;icos-1-ene involves its ability to form films and interact with various molecular targets. The copolymer’s structure allows it to create a protective barrier on surfaces, which can be beneficial in applications like drug delivery and personal care products .
The molecular targets and pathways involved in its action depend on the specific application. For instance, in drug delivery, the copolymer can encapsulate active pharmaceutical ingredients, protecting them from degradation and facilitating controlled release .
類似化合物との比較
1-ethenylpyrrolidin-2-one;icos-1-ene can be compared to other similar copolymers such as polyvinylpyrrolidone-eicosene copolymer and 1-butene-N-vinylpyrrolidone copolymer . These compounds share similar properties, such as film-forming ability and biocompatibility, but differ in their specific monomer compositions and resulting properties.
The uniqueness of this compound lies in its combination of 2-Pyrrolidinone, 1-ethenyl- and 1-eicosene, which imparts specific characteristics like enhanced adhesion and stability in various formulations .
特性
CAS番号 |
28211-18-9 |
|---|---|
分子式 |
C26H49NO |
分子量 |
391.7 g/mol |
IUPAC名 |
1-ethenylpyrrolidin-2-one;icos-1-ene |
InChI |
InChI=1S/C20H40.C6H9NO/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2;1-2-7-5-3-4-6(7)8/h3H,1,4-20H2,2H3;2H,1,3-5H2 |
InChIキー |
HTLWOXWXUHOLEJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC=C.C=CN1CCCC1=O |
正規SMILES |
CCCCCCCCCCCCCCCCCCC=C.C=CN1CCCC1=O |
| 28211-18-9 | |
同義語 |
polyvinylpyrrolidone-eicosene copolymer PVP-1-eicosene copolymer PVP-eicosene copolyme |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid](/img/structure/B1215215.png)








